Src Optimal Peptide Substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

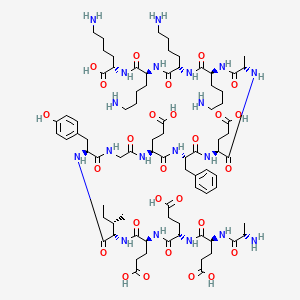

Structure

2D Structure

Properties

Molecular Formula |

C81H127N19O27 |

|---|---|

Molecular Weight |

1799.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C81H127N19O27/c1-5-44(2)67(100-78(123)57(31-36-66(111)112)95-77(122)56(30-35-65(109)110)94-76(121)55(29-34-64(107)108)90-68(113)45(3)86)80(125)99-59(42-48-23-25-49(101)26-24-48)70(115)87-43-61(102)89-53(27-32-62(103)104)75(120)98-60(41-47-17-7-6-8-18-47)79(124)96-54(28-33-63(105)106)71(116)88-46(4)69(114)91-50(19-9-13-37-82)72(117)92-51(20-10-14-38-83)73(118)93-52(21-11-15-39-84)74(119)97-58(81(126)127)22-12-16-40-85/h6-8,17-18,23-26,44-46,50-60,67,101H,5,9-16,19-22,27-43,82-86H2,1-4H3,(H,87,115)(H,88,116)(H,89,102)(H,90,113)(H,91,114)(H,92,117)(H,93,118)(H,94,121)(H,95,122)(H,96,124)(H,97,119)(H,98,120)(H,99,125)(H,100,123)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,126,127)/t44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-/m0/s1 |

InChI Key |

GOYOFKFQGBSBHI-IQHBYITESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Src Optimal Peptide Substrate: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Methodologies for Identifying and Characterizing Src Kinase Optimal Peptide Substrates.

The proto-oncogene tyrosine-protein kinase Src is a pivotal non-receptor tyrosine kinase that plays a critical role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, motility, and adhesion. Its dysregulation is frequently implicated in the progression of various human cancers, making it a significant target for therapeutic intervention. A thorough understanding of Src's substrate specificity is paramount for elucidating its signaling pathways and for the rational design of specific inhibitors. This technical guide provides a comprehensive overview of Src optimal peptide substrates, detailing their characteristics, identification methods, and the experimental protocols required for their study.

Deciphering the Src Substrate Consensus Sequence

The substrate specificity of Src kinase is primarily determined by the amino acid sequence surrounding the target tyrosine residue. While Src can phosphorylate a broad range of substrates, it exhibits a clear preference for a specific consensus motif. Early studies utilizing peptide libraries established that Src family kinases preferentially phosphorylate substrates containing a bulky hydrophobic or aliphatic residue at the -1 position (immediately preceding the target tyrosine).

Further investigations have refined this consensus sequence. The optimal substrate motif for Src is generally considered to be:

E-E-E-I-Y-G-E-F

Key features of this motif include:

-

Acidic residues (E) at the -5, -4, and -3 positions: These negatively charged residues are thought to interact favorably with basic residues in the catalytic cleft of the kinase.

-

A bulky hydrophobic residue (I) at the -1 position: This is a critical determinant for recognition by the Src kinase domain.

-

Small, neutral residues (G) at the +1 position: While some variability is tolerated, small residues are generally preferred.

-

A hydrophobic residue (F) at the +3 position: This contributes to the binding affinity of the substrate.

It is important to note that while this represents an optimal consensus, natural substrates of Src exhibit variations on this theme. The local concentration of the substrate and its co-localization with Src through SH2 and SH3 domain interactions also play a crucial role in determining phosphorylation efficiency in a cellular context.

Quantitative Analysis of Src Optimal Peptide Substrates

The efficiency of a peptide as a Src substrate is quantified by its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the kinase for the substrate. A lower Kₘ value signifies higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Kₘ is a measure of the catalytic efficiency of the kinase for a particular substrate.

Below is a table summarizing the kinetic data for some identified Src optimal peptide substrates.

| Peptide Sequence | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| AEEEIYGEFEA-NH₂ | 494 | N/A | N/A | [1] |

| KVEKIGEGTYGVVYK-amide (cdc2(6-20)NH₂) | N/A | N/A | N/A | [2] |

| Poly(Glu,Tyr) 4:1 | N/A | N/A | N/A | [3] |

N/A: Data not available in the cited literature. The limited availability of comprehensive kinetic data for a wide range of Src optimal peptide substrates in a standardized format highlights an area for future research.

Src Signaling Pathways

Src kinase is a central node in numerous signaling pathways that regulate key cellular functions. Its activation can be triggered by various stimuli, including growth factors, cytokines, and integrin-mediated cell adhesion. Upon activation, Src phosphorylates a cascade of downstream substrates, initiating multiple signaling cascades.

This diagram illustrates the central role of Src in integrating signals from various cell surface receptors and activating downstream pathways such as the FAK, PI3K/Akt, STAT3, and Ras/MAPK pathways, which in turn regulate fundamental cellular processes.[4][5][6]

Experimental Methodologies for Identifying and Characterizing Src Optimal Peptide Substrates

Several powerful techniques are employed to identify novel Src substrates and to characterize the optimal peptide sequences for phosphorylation. These methods range from in vitro kinase assays with purified components to large-scale screening approaches in cellular contexts.

In Vitro Src Kinase Assay (Radioactive)

This classic method directly measures the phosphorylation of a peptide substrate by Src kinase using radiolabeled ATP.

Protocol:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components on ice:

-

Initiate the Reaction: Add [γ-³²P]ATP to the reaction mixture (e.g., to a final concentration of 50 µM with a specific activity of ~1 x 10⁶ cpm/nmol).[7]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.[5][8]

-

Stop the Reaction and Spot: Terminate the reaction by spotting an aliquot of the reaction mixture (e.g., 25 µL) onto a P81 phosphocellulose paper square.[8][9]

-

Washing: Immediately immerse the P81 paper in a wash buffer (e.g., 0.75% phosphoric acid) to separate the phosphorylated peptide, which binds to the paper, from the unincorporated [γ-³²P]ATP.[8][9] Perform several washes.

-

Final Wash and Dry: Perform a final wash with acetone to facilitate drying.[8][9]

-

Quantification: Place the dried P81 paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.[8]

-

Data Analysis: Calculate the amount of phosphate incorporated into the peptide to determine the kinase activity.

Bacterial Display Peptide Library Screening

This high-throughput method allows for the screening of vast peptide libraries to identify sequences that are efficiently phosphorylated by a kinase of interest.

Protocol:

-

Library Construction: A diverse library of DNA sequences encoding random peptides is cloned into a bacterial surface display vector. This vector fuses the peptides to a scaffold protein that anchors them to the outer membrane of E. coli.

-

Bacterial Culture and Induction: The E. coli library is grown, and the expression of the peptide library on the bacterial surface is induced.[10]

-

Phosphorylation Reaction: The bacterial cells displaying the peptide library are incubated with purified Src kinase and ATP, allowing for the phosphorylation of peptide substrates.[10]

-

Fluorescent Labeling: The phosphorylated peptides on the bacterial surface are labeled with a fluorescently tagged anti-phosphotyrosine antibody.[10]

-

Fluorescence-Activated Cell Sorting (FACS): The bacterial population is sorted using FACS. Cells exhibiting high fluorescence, corresponding to efficiently phosphorylated peptides, are collected.[10]

-

DNA Sequencing and Analysis: The plasmid DNA from the highly fluorescent bacteria is isolated and sequenced. By comparing the sequences of the enriched population to the initial library, the preferred amino acid residues at each position relative to the tyrosine can be determined, revealing the optimal substrate motif.[11]

SILAC-Based Quantitative Phosphoproteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for identifying and quantifying changes in protein phosphorylation in a cellular context, including the identification of direct and indirect kinase substrates.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for kinetically distinct forms of pp60c-src with different Km values for their protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Quantitative Kinase Assay Using Bacterial Surface Display and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]

Src Kinase Substrate Consensus Sequence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, survival, and migration. The precise regulation of SFK activity is critical for normal cellular function, and their dysregulation is frequently implicated in the development and progression of cancer. A key aspect of understanding SFK function and developing targeted therapies lies in elucidating their substrate specificity. This technical guide provides a comprehensive overview of the Src kinase substrate consensus sequence, detailing the molecular determinants of substrate recognition, quantitative analysis of substrate phosphorylation, and the experimental methodologies used in these investigations.

Core Consensus Sequence

The substrate recognition by Src kinases is primarily dictated by the amino acid sequence surrounding the target tyrosine (Y) residue. While individual SFK members exhibit subtle differences in their preferences, a general consensus sequence has been established through various experimental approaches, including peptide library screening and computational analysis.

The optimal substrate sequence for many Src family kinases can be summarized as follows:

E-E-I-Y-G-E-F

However, a more detailed analysis reveals preferences at specific positions relative to the phosphorylated tyrosine (Y₀):

-

Position -1: A strong preference for bulky, hydrophobic, and aliphatic residues, most notably Isoleucine (I) , Valine (V) , or Leucine (L) .[1]

-

Positions -2 to -4: A preference for negatively charged amino acids, such as Glutamic acid (E) or Aspartic acid (D) .[1]

-

Position +1: Often occupied by a small, flexible residue like Glycine (G) .

-

Position +3: A preference for bulky hydrophobic residues, with Phenylalanine (F) being a common amino acid at this position.[1]

It is important to note that while this consensus sequence represents an optimal substrate, Src kinases can phosphorylate a broader range of sequences. The specificity is not absolute and can be influenced by the tertiary structure of the substrate protein and the presence of docking domains on both the kinase and the substrate.

Quantitative Analysis of Substrate Specificity

The substrate preferences of Src kinases can be quantified by determining the kinetic parameters of phosphorylation for various peptide substrates. The Michaelis constant (Kₘ) and the catalytic rate constant (kcat) provide insights into the binding affinity and turnover rate, respectively. A lower Kₘ value indicates a higher binding affinity, while a higher kcat value signifies a more efficient phosphorylation reaction. The catalytic efficiency is often expressed as the kcat/Kₘ ratio.

| Peptide Substrate Sequence | Kinase | Kₘ (µM) | kcat (min⁻¹) | kcat/Kₘ (min⁻¹µM⁻¹) | Reference |

| AEEEIYGEFEAKKKG | c-Src | 130 | 180 | 1.38 | (Songyang et al., 1995) |

| RRLIEDAEYAARG | c-Src | 2.5 | 3.9 | 1.56 | (Cole et al., 1994) |

| GGEEEIYGVVFGKKK | Lck | 50 | 120 | 2.4 | (Songyang et al., 1995) |

| KVEKIGEGTYGVVYK | c-Src | N/A | N/A | N/A | (Merck Millipore, 17-131) |

Experimental Protocols

The determination of Src kinase substrate specificity relies on robust experimental methodologies. The following are detailed protocols for two key experimental approaches.

In Vitro Kinase Assay with a Peptide Substrate

This method measures the phosphorylation of a specific peptide substrate by a purified Src kinase.

Materials:

-

Purified active Src kinase

-

Synthetic peptide substrate with a consensus sequence

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

[γ-³²P]ATP (radiolabeled) or non-radiolabeled ATP for detection methods like ADP-Glo™

-

ATP solution

-

Phosphocellulose paper (for radiolabeled assays)

-

Stop solution (e.g., 75 mM phosphoric acid for radiolabeled assays)

-

Scintillation counter (for radiolabeled assays) or luminometer (for non-radiolabeled assays)

Procedure:

-

Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, the peptide substrate at a desired concentration (e.g., 100 µM), and the purified Src kinase.

-

Initiate the reaction: Add the ATP solution containing a known concentration of either [γ-³²P]ATP or non-radiolabeled ATP to the reaction mix. The final ATP concentration is typically at or near the Kₘ for ATP.

-

Incubate: Incubate the reaction at 30°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction:

-

For radiolabeled assays: Spot a portion of the reaction mixture onto a phosphocellulose paper. Immediately immerse the paper in a wash buffer (e.g., 75 mM phosphoric acid) to stop the reaction and wash away unincorporated [γ-³²P]ATP.

-

For non-radiolabeled assays: Add a stop solution provided with the detection kit (e.g., ADP-Glo™ reagent).

-

-

Detection:

-

For radiolabeled assays: After several washes, the phosphocellulose paper is dried, and the amount of incorporated ³²P is quantified using a scintillation counter.

-

For non-radiolabeled assays: Follow the manufacturer's instructions for the specific detection kit to measure the generated signal (e.g., luminescence).

-

-

Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate per unit of time to determine the kinase activity. Kinetic parameters (Kₘ and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations.

Peptide Library Screening

This high-throughput method allows for the unbiased determination of the optimal substrate sequence from a large pool of peptides.

Materials:

-

Purified active Src kinase

-

Combinatorial peptide library (e.g., oriented peptide library with degenerate positions)

-

Kinase reaction buffer

-

[γ-³²P]ATP

-

Streptavidin-coated membrane or beads (if the library peptides are biotinylated)

-

Phosphorimager or other imaging system

Procedure:

-

Library Preparation: The peptide library, where each peptide has a fixed tyrosine residue and randomized amino acids at surrounding positions, is synthesized on a solid support or as biotinylated peptides in solution.

-

Kinase Reaction: The peptide library is incubated with the purified Src kinase and [γ-³²P]ATP in the kinase reaction buffer.

-

Capture and Washing: If using biotinylated peptides, the library is captured on a streptavidin-coated membrane or beads. The captured peptides are then extensively washed to remove unincorporated [γ-³²P]ATP.

-

Detection: The amount of radioactivity incorporated into each peptide spot (on a membrane) or the entire library (in solution) is detected using a phosphorimager.

-

Sequence Analysis: For positional scanning libraries, the radioactivity of spots corresponding to peptides with a specific amino acid at a defined position is quantified. This allows for the determination of the preferred amino acid at each position relative to the phosphorylated tyrosine. For solution-based libraries, the phosphorylated peptides are often identified and sequenced using mass spectrometry.

-

Consensus Sequence Generation: The data from the screen is used to generate a probability matrix or a sequence logo (pLogo) that visually represents the preferred amino acids at each position, thus defining the consensus substrate sequence.

Signaling Pathways and Experimental Workflows

The substrate recognition by Src is fundamental to its role in various signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

Src Signaling Pathways

Caption: Overview of major signaling pathways activated by Src kinase.

Experimental Workflow for Substrate Identification

Caption: A typical experimental workflow for identifying Src kinase substrates.

Conclusion

The definition of the Src kinase substrate consensus sequence is a cornerstone for understanding the complex signaling networks governed by this important class of enzymes. The preference for a hydrophobic residue at the -1 position and acidic residues in the N-terminal region provides a framework for predicting potential substrates. However, the interplay of primary sequence, protein structure, and subcellular localization ultimately dictates the phosphorylation of a specific substrate in a cellular context. The quantitative analysis of substrate phosphorylation and the application of high-throughput screening methods continue to refine our understanding of Src kinase specificity, paving the way for the development of more selective and effective therapeutic inhibitors for the treatment of cancer and other diseases driven by aberrant Src signaling.

References

Unveiling the Phosphoproteome: A Technical Guide to the Discovery of Novel Src Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

The proto-oncogene tyrosine-protein kinase Src is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A deep understanding of Src's downstream signaling pathways, initiated by the phosphorylation of its substrates, is paramount for the development of effective and specific inhibitors. This technical guide provides an in-depth overview of contemporary methodologies for the discovery and characterization of novel Src peptide substrates, presenting key data and experimental protocols in a clear and accessible format.

Core Methodologies for Src Substrate Discovery

The identification of bona fide Src substrates has been revolutionized by the advent of high-throughput technologies. These approaches have moved the field beyond traditional, low-throughput methods, enabling the large-scale identification of phosphorylation events and the subsequent characterization of the kinases responsible.[2] Modern strategies often integrate quantitative mass spectrometry with high-density peptide arrays to not only identify novel substrates but also to pinpoint the exact sites of phosphorylation.[3][4]

Quantitative Phosphoproteomics: A Global View of Src Activity

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has emerged as a powerful tool for the quantitative analysis of changes in the phosphoproteome in response to Src activation.[3][5] This metabolic labeling approach allows for the direct comparison of protein phosphorylation levels between cells with differing Src activity, providing a global snapshot of Src-dependent signaling events.[6]

The generic workflow for a SILAC-based phosphoproteomics experiment to identify Src substrates involves several key steps.[7] First, two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. One population is then treated to activate Src, for instance, by overexpressing a constitutively active form of the kinase. Following cell lysis, the proteomes are mixed, and phosphopeptides are enriched, typically through immunoprecipitation with pan-phosphotyrosine antibodies. Finally, the enriched phosphopeptides are analyzed by tandem mass spectrometry (MS/MS). The relative abundance of heavy and light isotopic peptide pairs in the mass spectra reveals the change in phosphorylation of specific sites upon Src activation, thereby identifying potential substrates.[3]

Peptide Microarrays: High-Throughput Validation and Site Identification

While phosphoproteomics can identify proteins that are hyperphosphorylated in the presence of active Src, it does not definitively prove a direct kinase-substrate relationship. Peptide microarrays offer a high-throughput platform for validating these potential substrates and for precisely mapping the phosphorylation sites.[3][4]

In this technique, a large number of peptides, often representing all potential tyrosine phosphorylation sites from a list of candidate substrates, are synthesized and immobilized on a solid support.[4] The array is then incubated with purified, active Src kinase and ATP. Phosphorylation of the peptides is detected using fluorescently labeled anti-phosphotyrosine antibodies. This method allows for the rapid screening of thousands of potential phosphorylation events in a single experiment, providing valuable data on the substrate specificity of Src.[8][9]

Bacterial Peptide Display: Probing Kinase Specificity

A complementary high-throughput approach for dissecting kinase specificity involves the use of bacterial surface display of peptide libraries.[10][11] In this method, vast libraries of peptides are genetically encoded and expressed on the surface of bacteria.[12] The bacterial cells displaying the peptide library are then incubated with the purified kinase of interest. Cells displaying peptides that are efficiently phosphorylated are then isolated using fluorescence-activated cell sorting (FACS) with a pan-phosphotyrosine antibody. Deep sequencing of the DNA from the sorted cells reveals the sequences of the preferred peptide substrates, providing a detailed picture of the kinase's substrate recognition motifs.[10]

Quantitative Data on Novel Src Substrates

The application of these high-throughput methodologies has led to the identification of a multitude of novel Src substrates, expanding our understanding of its role in cellular signaling. The following tables summarize key quantitative data from seminal studies in the field.

| Protein Name | Gene Symbol | Peptide Sequence | Phosphorylation Site | Method of Identification | Reference |

| Ewing sarcoma breakpoint region 1 | EWS1 | ... | ... | SILAC-MS | [3] |

| Cortactin | CTTN | ... | ... | SILAC-MS | [3] |

| Calponin-3 | CNN3 | ... | ... | SILAC-MS | [3] |

| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | ... | ... | SILAC-MS | [3] |

| RasGAP SH3-domain binding protein | G3BP1 | ... | ... | SILAC-MS | [3] |

| NICE-4 | ... | ... | ... | SILAC-MS, In vitro kinase assay | [3][4] |

| RNA binding motif 10 | RBM10 | ... | ... | SILAC-MS, In vitro kinase assay | [3][4] |

| FUSE-binding protein 1 | FUBP1 | ... | ... | SILAC-MS, In vitro kinase assay | [3][4] |

| TRK-fused gene | TFG | ... | ... | SILAC-MS, In vitro kinase assay | [3][4] |

| Bcl-2 associated transcription factor | BCLAF1 | ... | ... | SILAC-MS, c-Src inhibitor studies | [4] |

| Vimentin | VIM | ... | ... | Phosphoproteomics, In vitro kinase assay | [13] |

| Sam68 | KHDRBS1 | ... | ... | Phosphoproteomics, In vitro kinase assay | [13] |

Table 1: A Selection of Novel Src Substrates Identified Through High-Throughput Methods. The complete list of identified peptides and their quantitative data can be found in the referenced publications.

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for reproducing and building upon these findings. The following sections provide a generalized overview of the key protocols used in the discovery of novel Src substrates.

SILAC-Based Quantitative Phosphoproteomics

-

Cell Culture and Labeling: Two populations of cells (e.g., HEK293T) are cultured for at least five doublings in DMEM lacking specific amino acids, supplemented with either "light" (e.g., 12C6-arginine and 12C6-lysine) or "heavy" (e.g., 13C6-arginine and 13C6-lysine) amino acids.

-

Transfection and Stimulation: The "heavy" labeled cells are transfected with a plasmid encoding a constitutively active mutant of c-Src. The "light" labeled cells are transfected with an empty vector as a control.

-

Cell Lysis and Protein Digestion: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors. The proteomes from the "heavy" and "light" labeled cells are mixed in a 1:1 ratio. The combined protein mixture is then reduced, alkylated, and digested with trypsin.

-

Phosphopeptide Enrichment: The resulting peptide mixture is subjected to phosphotyrosine peptide enrichment using an anti-phosphotyrosine antibody conjugated to agarose beads.

-

Mass Spectrometry and Data Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are searched against a protein database to identify the peptides. The relative quantification of phosphorylation is determined by comparing the signal intensities of the "heavy" and "light" isotopic peptide pairs.

Peptide Microarray Analysis

-

Peptide Synthesis and Array Fabrication: Peptides of interest (typically 12-15 amino acids in length) are synthesized and spotted onto a microarray slide.

-

Kinase Reaction: The peptide microarray is incubated with purified, active c-Src kinase in a reaction buffer containing ATP and MgCl2.

-

Detection of Phosphorylation: The array is washed to remove unbound kinase and ATP. Phosphorylated peptides are detected by incubating the array with a fluorescently labeled anti-phosphotyrosine antibody.

-

Data Acquisition and Analysis: The microarray is scanned using a fluorescence scanner, and the signal intensity for each peptide spot is quantified. The data is then analyzed to identify peptides that are significantly phosphorylated by c-Src.

Visualizing Src Signaling and Experimental Workflows

To facilitate a deeper understanding of the complex processes involved in Src signaling and substrate discovery, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Simplified Src signaling pathway leading to cellular responses.

Caption: Integrated workflow for the discovery and validation of novel Src substrates.

Conclusion and Future Directions

The combination of quantitative proteomics, peptide microarrays, and other high-throughput techniques has significantly advanced our ability to identify and characterize novel Src substrates.[3] This in-depth understanding of the Src-regulated phosphoproteome is not only crucial for basic research into cellular signaling but also holds immense potential for the development of novel and more specific anti-cancer therapeutics. Future efforts will likely focus on further refining these technologies to improve sensitivity and temporal resolution, allowing for a more dynamic view of Src signaling in both normal and pathological contexts. The integration of these powerful discovery platforms with structural biology and computational modeling will undoubtedly provide unprecedented insights into the intricate mechanisms of Src-mediated signal transduction.

References

- 1. Src family kinase - Wikipedia [en.wikipedia.org]

- 2. Contribution of phosphoproteomics in understanding SRC signaling in normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]

- 11. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphoproteomics Analysis Identifies Novel Candidate Substrates of the Nonreceptor Tyrosine Kinase, Src-related Kinase Lacking C-terminal Regulatory Tyrosine and N-terminal Myristoylation Sites (SRMS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Design of Optimal Peptide Substrates for Src Kinase

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Proto-oncogene tyrosine-protein kinase Src is a foundational member of the non-receptor tyrosine kinase family. As a proto-oncogene, Src is a critical transducer of signals that regulate a host of cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Its activation, often downstream of receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors, initiates a cascade of phosphorylation events that drive key signaling pathways.[2] Given that deregulated Src activity is frequently implicated in the progression of various human cancers, it remains a high-priority target for therapeutic intervention.[3][4]

A crucial aspect of studying Src function and developing specific inhibitors is understanding its substrate specificity. The efficiency and fidelity of Src-mediated signaling are dictated by the amino acid sequences surrounding the target tyrosine residue in its substrates. Designing optimal peptide substrates is therefore essential for developing robust kinase assays, screening for inhibitors, and identifying novel physiological targets.

This technical guide provides a comprehensive overview of the principles governing Src substrate recognition, detailed methodologies for experimentally determining substrate specificity, and the data-driven design of optimal peptide sequences.

Src Substrate Recognition and Consensus Sequences

The intrinsic specificity of the Src kinase catalytic domain is determined by its preference for particular amino acid residues at specific positions relative to the phosphorylation site (designated as P0 or Tyr). While localization effects mediated by its SH2 and SH3 domains play a significant role in selecting physiological substrates, the kinase domain itself has a distinct sequence motif it preferentially phosphorylates.[5][6]

Early studies and high-throughput screens using degenerate peptide libraries have elucidated a consensus motif for Src family kinases (SFKs). The most critical determinant is a preference for a large, hydrophobic, aliphatic residue (such as Isoleucine, Valine, or Leucine) at the -1 position (P-1), immediately N-terminal to the target tyrosine.[5][6] However, preferences and tolerances at other positions, from P-3 to P+3, contribute to the fine-tuning of substrate recognition and can even differentiate between closely related Src family members.[6]

Summary of Amino Acid Preferences

The following table summarizes the observed amino acid preferences at positions flanking the target tyrosine (Y) for c-Src. This data is synthesized from multiple studies employing peptide library screening and phosphoproteomic analyses.[5][6][7]

| Position | Preferred Residues | Disfavored Residues | Notes |

| P-3 | Glutamic Acid (E), Aspartic Acid (D) | Proline (P) | Acidic residues are generally favored at the N-terminal side. |

| P-2 | Glutamic Acid (E), Glycine (G) | Proline (P) | Small or acidic residues are well-tolerated. |

| P-1 | Isoleucine (I) , Valine (V) , Leucine (L) | Aspartic Acid (D), Proline (P) | Strong preference for large, aliphatic residues is a hallmark of SFKs. |

| P0 (Tyr) | Tyrosine (Y) | - | The site of phosphorylation. |

| P+1 | Glycine (G), Alanine (A) | Proline (P) | Small, non-polar residues are preferred. |

| P+2 | Glutamic Acid (E), Phenylalanine (F) | - | An acidic or aromatic residue can be accommodated. |

| P+3 | Phenylalanine (F), Glutamic Acid (E) | Proline (P) | Proline is strongly disfavored at most positions near the tyrosine. |

Note: While this represents a general consensus for c-Src, subtle but significant differences exist among Src family members. For instance, Lck (a Src-B subfamily member) shows less tolerance for highly acidic substrates compared to c-Src (a Src-A subfamily member).[6]

Based on these preferences, several peptide sequences have been identified and are commonly used as high-affinity Src substrates in vitro.

Experimental Methodologies for Substrate Profiling

Determining the optimal substrate sequence for Src or identifying novel substrates requires robust experimental approaches. The primary methods include high-throughput peptide library screening, in vitro kinase assays for validation, and phosphoproteomic analysis for in vivo discovery.

High-Throughput Peptide Library Screening

This method allows for the unbiased profiling of kinase specificity against thousands of potential peptide sequences simultaneously. A powerful modern iteration of this technique combines bacterial surface display of peptide libraries with next-generation sequencing.[5][6][10]

-

Library Construction : A genetically encoded library of peptides (e.g., 15-mers with a central tyrosine) is designed and synthesized. This library can be based on known human phosphorylation sites or randomized sequences.[5] The DNA library is cloned into a bacterial surface-display vector, such as one containing the eCPX scaffold.[10]

-

Bacterial Display : The vector library is transformed into E. coli. Upon induction, the bacteria express the peptides as fusions on their outer membrane.

-

Kinase Reaction : The cultured bacteria displaying the peptide library are incubated with purified, active Src kinase domain and ATP in an appropriate kinase buffer. This results in the phosphorylation of preferred peptide sequences on the bacterial surface.

-

Labeling and Sorting : The phosphorylated library is then labeled. This is typically achieved by incubating the cells with a pan-specific anti-phosphotyrosine antibody conjugated to a fluorescent marker.

-

Flow Cytometry : Fluorescence-Activated Cell Sorting (FCS) is used to isolate the bacterial cells exhibiting the highest fluorescence, which correspond to the most efficiently phosphorylated peptides.

-

Sequencing and Analysis : The plasmid DNA is extracted from the sorted, high-fluorescence population. The peptide-encoding regions are amplified via PCR and analyzed by next-generation sequencing.

-

Data Interpretation : The frequency of each peptide sequence in the sorted population is compared to its frequency in the original, unsorted library. An "enrichment score" is calculated for each peptide, revealing the substrate sequences most preferred by the kinase.[5]

Figure 1. Workflow for determining kinase specificity using bacterial peptide display.

In Vitro Kinase Assays

Once candidate peptides are identified, their efficiency as substrates must be validated using in vitro kinase assays. These assays measure the rate of phosphate transfer from ATP to the peptide substrate.

This is a classic and highly sensitive method for quantifying kinase activity.[11][12]

-

Reaction Components :

-

Kinase Buffer : Typically 50-100 mM Tris-HCl (pH 7.2-7.5), 10-125 mM MgCl₂, 2-25 mM MnCl₂, 1-2 mM EGTA, and 1-2 mM DTT.[12]

-

Enzyme : Purified, active Src kinase (e.g., 2-20 Units/assay).[12]

-

Substrate : Synthetic peptide substrate (e.g., 150 µM final concentration).[11]

-

ATP Mix : A mix of unlabeled ATP and radiolabeled [γ-³²P]ATP.

-

-

Reaction Setup : In a microcentrifuge tube on ice, add the kinase buffer, substrate peptide, and Src kinase.

-

Initiation : Start the reaction by adding the [γ-³²P]ATP mix.

-

Incubation : Incubate the reaction at 30°C for a set time (e.g., 10 minutes), during which the reaction rate is linear.[11]

-

Termination : Stop the reaction by adding an acid, such as 40% Trichloroacetic Acid (TCA), to precipitate the peptide.[11]

-

Separation : Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. The negatively charged phosphocellulose binds the positively charged peptide substrate, while the negatively charged ATP is washed away.

-

Washing : Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.[12]

-

Quantification : Place the dried paper square into a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Phosphoproteomics for In Vivo Substrate Discovery

To identify physiological substrates of Src within a cellular context, mass spectrometry-based phosphoproteomics is the method of choice. A common approach is Stable Isotope Labeling with Amino acids in Cell culture (SILAC).[13][14]

-

Cell Culture : Grow two populations of cells (e.g., HEK293T) in parallel. One population is grown in "light" media, while the other is grown in "heavy" media containing stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).[13]

-

Cell Treatment : Transfect the "heavy" labeled cells to overexpress active c-Src. The "light" cells are transfected with a control vector.

-

Lysis and Protein Digestion : Harvest both cell populations, combine them in a 1:1 ratio, and lyse. Extract the proteins and digest them into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment : Incubate the mixed peptide lysate with anti-phosphotyrosine antibodies (e.g., p-Tyr-100) coupled to beads. This will specifically enrich for tyrosine-phosphorylated peptides.

-

Mass Spectrometry : Elute the enriched phosphopeptides and analyze them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis : In the mass spectra, peptides from the Src-overexpressing cells will appear as "heavy" peaks, while peptides from the control cells will be "light". A high heavy/light ratio for a specific phosphopeptide indicates that its phosphorylation is dependent on Src activity. The MS/MS fragmentation data is used to determine the exact amino acid sequence of the identified substrate peptide.[14]

Src Signaling Pathway Context

The specificity of Src for certain peptide motifs is fundamental to its role in signal transduction. Upon activation by an upstream signal, such as a growth factor binding to its receptor, Src is recruited to the plasma membrane where it phosphorylates a specific set of downstream substrates, thereby propagating the signal.[2]

Figure 2. Simplified Src activation and downstream signaling pathway.

This diagram illustrates how an external signal leads to RTK activation, which in turn activates Src. Active Src then specifically phosphorylates its substrates on motifs matching its intrinsic preference, leading to the activation of cellular programs like proliferation and migration.[1][15] The fidelity of this entire process relies on the precise recognition of substrate sequences by the Src kinase domain.

Logical Framework for Substrate Design

The design of a novel optimal substrate peptide should be a data-driven process based on the known amino acid preferences. The logical relationship between positions is primarily additive, with certain positions having a greater impact on affinity than others.

Figure 3. Logical map of amino acid preferences for Src substrate design.

As the diagram highlights, the P-1 position is the most critical determinant for high-affinity binding. A design process should prioritize placing a large aliphatic residue at this position. Subsequently, incorporating preferred residues at the P-3, P+1, and other flanking positions can further enhance the peptide's efficiency as a substrate. Finally, flanking the core motif with charged residues like Lysine can improve peptide solubility for in vitro assays.

Conclusion

The design of optimal Src peptide substrates is a critical task for both basic research and drug discovery. It relies on a detailed understanding of the kinase's intrinsic sequence preferences, which have been elucidated through decades of research and advanced high-throughput screening techniques. By leveraging the consensus motif—most notably the strong preference for a hydrophobic residue at P-1—and employing the robust experimental protocols outlined in this guide, researchers can develop highly specific and efficient tools to probe Src kinase activity, screen for novel inhibitors, and further unravel its complex role in cellular signaling and disease.

References

- 1. Src family kinase - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. glpbio.com [glpbio.com]

- 4. Contribution of phosphoproteomics in understanding SRC signaling in normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]

- 7. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Src Optimal Peptide Substrate [AEEEIYGEFEAKKKK] - 1 mg [anaspec.com]

- 9. sinobiological.com [sinobiological.com]

- 10. biorxiv.org [biorxiv.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Src kinase catalytic domain

An In-Depth Technical Guide to the Src Kinase Catalytic Domain

Introduction

The Proto-oncogene tyrosine-protein kinase Src is a foundational member of the non-receptor tyrosine kinase family, which in humans includes nine members such as Yes, Fyn, and Lck.[1][2] These enzymes are critical transducers of signals governing a vast array of cellular processes, including proliferation, differentiation, survival, motility, and adhesion.[2][3] Structurally, Src family kinases (SFKs) are composed of several conserved domains: an N-terminal myristoylated segment for membrane association, SH3 and SH2 domains for protein-protein interactions, a central catalytic (kinase) domain, and a C-terminal regulatory tail.[2][4]

Given its central role in signaling, the deregulation of Src kinase activity is frequently implicated in the development and progression of various human cancers, including those of the colon, breast, lung, and pancreas.[5][6] This has established the Src catalytic domain as a prime target for the development of anti-cancer therapeutics.[5][7] This guide provides a detailed examination of the Src kinase catalytic domain, its regulation, signaling functions, and the experimental methodologies used for its study, tailored for researchers and drug development professionals.

Structure and Regulation of the Catalytic Domain

The activity of the Src catalytic domain is exquisitely controlled by a sophisticated mechanism of intramolecular autoinhibition, ensuring that its kinase function is engaged only in response to specific upstream signals.

Autoinhibited "Closed" Conformation

In its inactive state, Src adopts a compact, "closed" conformation.[8] This repressed state is maintained by a series of intramolecular interactions that lock the catalytic domain.[9] The SH2 domain binds to a phosphorylated tyrosine residue in the C-terminal tail (pTyr527 in chicken Src, pTyr530 in human Src).[10][11] This interaction positions the SH3 domain to bind to a polyproline type II helix motif within the linker that connects the SH2 and kinase domains.[11][12] This network of interactions acts as a "clamp," stabilizing the kinase domain in a catalytically dormant conformation.[4][12] In this state, the activation loop, a key flexible region within the catalytic domain, obstructs the substrate-binding site, and a critical glutamic acid residue (Glu310) in the αC-helix is rotated away from the active site.[13]

Activation "Open" Conformation

Activation of Src kinase requires the disruption of these autoinhibitory interactions, leading to a conformational transition to an "open" and active state.[10] This can be initiated by several events:

-

Dephosphorylation of the C-terminal Tail: Protein tyrosine phosphatases (PTPs), such as PTPα, dephosphorylate pTyr527/530.[10][11] This weakens the affinity of the SH2 domain for the tail, destabilizing the inhibitory clamp.

-

Ligand Displacement: The binding of external proteins with high-affinity motifs to the SH2 or SH3 domains can competitively displace the intramolecular interactions, prying the domains away from the kinase core.[10][12][14]

-

Conformational Change and Autophosphorylation: The release of the SH2 and SH3 domains allows for a conformational rearrangement within the catalytic domain. The αC-helix rotates, bringing the catalytic Glu310 into proper alignment.[13] This is followed by the autophosphorylation of a conserved tyrosine residue within the activation loop (Tyr416).[10][11] Phosphorylation at this site fully stabilizes the active conformation of the loop, allowing for efficient substrate binding and catalysis.[15]

Caption: Regulatory cycle of Src kinase activation and inactivation.

Role in Cellular Signaling

Activated Src acts as a central node, receiving signals from cell surface receptors and relaying them to downstream pathways that control key cellular functions.[3][16]

Focal Adhesion, Migration, and Invasion

Src plays a pivotal role in regulating cell adhesion and motility.[5] Upon activation by signals from integrins, Src phosphorylates key components of focal adhesions, such as Focal Adhesion Kinase (FAK) and p130Cas.[5][17] Phosphorylation of FAK on multiple sites, including the Src-specific Tyr925, is critical for the turnover of cell-matrix adhesions, a process required for cell migration.[17] Src also phosphorylates p120 catenin, which can lead to the dissociation of cell-cell adherens junctions, further promoting cell mobility and invasion.[5]

Caption: Src signaling in focal adhesion dynamics and cell migration.

Proliferation and Survival Pathways

Src is a key downstream transducer for many receptor tyrosine kinases (RTKs), including EGFR and HER2.[5] Upon ligand binding to an RTK, Src is recruited and activated, subsequently amplifying downstream signals.[2] This includes the activation of two major pro-survival and pro-proliferative pathways:

-

Ras-MAPK Pathway: Src can contribute to the activation of the Ras-ERK pathway, which drives cell proliferation.[6]

-

PI3K-Akt Pathway: Src activation enhances signaling through the PI3K-Akt pathway, a critical cascade for promoting cell survival and inhibiting apoptosis (anoikis resistance).[5]

Caption: Src's role downstream of RTKs in activating proliferation and survival pathways.

The Catalytic Domain as a Therapeutic Target

The frequent hyper-activation of Src in human cancers makes its catalytic domain a compelling target for drug development.[6] The primary mechanism of action for Src inhibitors is to bind to the ATP-binding site within the cleft of the catalytic domain, preventing the phosphorylation of substrates and thereby blocking downstream signaling. A number of multi-kinase and Src-specific inhibitors have been developed.

Quantitative Data: Src Kinase Inhibitors

The following table summarizes the inhibitory concentrations (IC50) or potencies for several well-known ATP-competitive Src kinase inhibitors.

| Inhibitor | Type | Target(s) | IC50 / Potency | Citation(s) |

| Dasatinib (BMS-354825) | Multi-kinase | Src, Bcr-Abl | 0.50 nM (for c-Src) | [18] |

| Bosutinib (SKI-606) | Multi-kinase | Src, Abl | 1.2 nM (for Src) | [1] |

| Saracatinib (AZD0530) | Src family | Src, Abl | 5 nM (IC50 for Src) | [1][6] |

| KX2-391 | Src (peptide site) | Src | 9-60 nM (GI50) | [1] |

| AZM475271 | Selective Src | Src | 5 nM (IC50) | [1] |

Quantitative Analysis of Src Kinase Interactions

Beyond inhibitor potencies, quantitative biophysical data are crucial for understanding the regulation and function of the Src catalytic domain.

| Interaction | Kinase | Method | Value | Citation(s) |

| SH2 Ligand Activation | Hck | In vitro kinase assay | Kact = 18 µM | [14] |

| SH3 Ligand Activation | Hck | In vitro kinase assay | Kact = 159 µM | [14] |

| Substrate Binding | n-Src binding to NMDA NR2A C-tail | In vitro binding assay | KD = 108.2 (± 13.3) nM | [19] |

Experimental Protocols for Studying Src Kinase

A variety of robust methods have been developed to measure the activity of the Src catalytic domain, identify its substrates, and characterize its inhibitors.

Protocol 1: In Vitro Radiometric Kinase Assay

This classic method quantifies kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate peptide.[20]

Workflow:

Caption: Workflow for a [γ-³²P]ATP-based radiometric Src kinase assay.

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 10 µl of Src substrate peptide (e.g., KVEKIGEGTYGVVYK, final concentration 150 µM), 10 µl of reaction buffer, and 10 µl of active Src enzyme (2-20 units).[20] Prepare a background control tube with buffer instead of enzyme.

-

Initiation: Start the reaction by adding 10 µl of [γ-³²P]ATP stock solution.[20]

-

Incubation: Incubate the reaction for 10 minutes at 30°C with agitation.[20]

-

Termination: Stop the reaction by adding 20 µl of 40% Trichloroacetic Acid (TCA) to precipitate the peptide. Incubate for 5 minutes at room temperature.[20]

-

Capture: Slowly spot 25 µl of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[20]

-

Washing: Wash the P81 squares five times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a single 3-minute wash in acetone.[20]

-

Detection: Transfer the dried squares to a scintillation vial, add 5 ml of scintillation cocktail, and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.[20]

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This high-throughput method measures kinase activity by quantifying the amount of ADP produced during the phosphotransfer reaction.[21][22]

Workflow:

Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.

Detailed Methodology:

-

Kinase Reaction: In a 96-well or 384-well plate, set up the kinase reaction containing Src kinase, a suitable substrate (e.g., Poly(Glu,Tyr)), and ATP in kinase assay buffer.[21][22] The final volume is typically 5-25 µl.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[21]

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[22]

-

ADP to ATP Conversion & Detection: Add a volume of Kinase Detection Reagent equal to the new volume in the well. This reagent contains enzymes that convert the ADP generated by Src into ATP, which is then used by a luciferase to produce light.[22]

-

Signal Stabilization & Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[21][22] Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to Src kinase activity.[21]

Protocol 3: High-Throughput Substrate Identification using SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based proteomics strategy to identify novel kinase substrates in an unbiased, global manner within a cellular context.[23][24]

Workflow:

Caption: General workflow for identifying Src substrates using SILAC.

Detailed Methodology:

-

Metabolic Labeling: Grow two populations of cells (e.g., HEK293T) in parallel. One population is cultured in "light" media containing normal amino acids, while the second is cultured in "heavy" media where specific amino acids (typically lysine and arginine) are replaced with their stable heavy-isotope-containing counterparts (e.g., ¹³C₆-Lysine).[23]

-

Experimental Perturbation: In the "heavy"-labeled cell population, introduce a stimulus to activate Src signaling, such as overexpressing a constitutively active form of Src.[23][24] The "light" population serves as the control.

-

Cell Lysis and Protein Mixing: Lyse both cell populations and combine the protein extracts in a 1:1 ratio based on total protein concentration.[23]

-

Enrichment: Enrich for tyrosine-phosphorylated proteins or peptides from the combined lysate, typically via immunoprecipitation with a broad-specificity anti-phosphotyrosine antibody.[23]

-

Mass Spectrometry: Digest the enriched proteins into peptides (e.g., with trypsin) and analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

-

Data Analysis: In the mass spectra, direct substrates of Src will appear as peptide pairs where the "heavy" version is significantly more abundant than its "light" counterpart. The ratio of heavy to light signal intensity for each identified phosphopeptide is quantified to identify proteins that are specifically phosphorylated upon Src activation.[23]

Conclusion

The Src kinase catalytic domain is a highly dynamic and tightly regulated molecular machine. Its structural transitions between inactive and active states, governed by its regulatory SH2 and SH3 domains, are fundamental to its function as a critical signaling hub. Src's ability to phosphorylate a wide range of substrates places it at the center of pathways controlling cell fate, and its frequent deregulation in cancer underscores its importance as a therapeutic target. The robust experimental protocols available for its study continue to deepen our understanding and facilitate the development of novel inhibitors aimed at controlling pathologies driven by aberrant Src activity.

References

- 1. glpbio.com [glpbio.com]

- 2. Src family kinase - Wikipedia [en.wikipedia.org]

- 3. Selected glimpses into the activation and function of Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 7. What are SRC inhibitors and how do they work? [synapse.patsnap.com]

- 8. rupress.org [rupress.org]

- 9. structure-and-regulation-of-src-family-kinases - Ask this paper | Bohrium [bohrium.com]

- 10. proteinswebteam.github.io [proteinswebteam.github.io]

- 11. Src protein-tyrosine kinase structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Active site profiling reveals coupling between domains in SRC-family kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cooperative activation of Src family kinases by SH3 and SH2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protein.bio.msu.ru [protein.bio.msu.ru]

- 16. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Src-specific phosphorylation site on focal adhesion kinase: dissection of the role of Src SH2 and catalytic functions and their consequences for tumor cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Roles of the SH2 and SH3 domains in the regulation of neuronal Src kinase functions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Kinase activity assays Src and CK2 [protocols.io]

- 22. promega.com [promega.com]

- 23. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Natural Substrates of c-Src Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase, c-Src, is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Its activity is implicated in the signaling cascades downstream of various receptors, such as growth factor receptors, integrins, and G protein-coupled receptors.[2][3] Dysregulation of c-Src activity is frequently associated with the progression of various human cancers, making it a critical target for therapeutic intervention.[1] A thorough understanding of the direct downstream targets of c-Src is paramount for elucidating its complex signaling networks and for the development of targeted cancer therapies.

This technical guide provides a comprehensive overview of the known natural substrates of c-Src kinase, with a focus on data generated from high-throughput proteomic screens. It includes detailed experimental protocols for the identification and validation of c-Src substrates and visualizes key signaling pathways through detailed diagrams.

Identified Natural Substrates of c-Src Kinase

Modern proteomic techniques, particularly those employing Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), have enabled the large-scale identification of c-Src substrates. These studies have revealed a broad spectrum of target proteins involved in diverse cellular functions.

Quantitative Phosphoproteomic Data

The following table summarizes a selection of identified c-Src substrates, detailing the fold increase in tyrosine phosphorylation upon c-Src activation as determined by SILAC-based quantitative mass spectrometry.

| Protein | Gene Symbol | Fold Increase (Heavy/Light Ratio) | Function | Reference |

| Ewing sarcoma breakpoint region 1 | EWS1 | >2 | RNA binding, transcriptional regulation | [3][4] |

| Cortactin | CTTN | >2 | Cytoskeletal organization, cell migration | [3][4] |

| Calponin-3 | CNN3 | >2 | Cytoskeletal regulation | [3][4] |

| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | >2 | RNA processing, transcriptional regulation | [3][4] |

| RasGAP SH3-domain binding protein | G3BP1 | >2 | RNA metabolism, stress granule formation | [3][4] |

| NICE-4 | N/A | >2 | Unknown | [2][3] |

| RNA binding motif 10 | RBM10 | >2 | RNA splicing | [2][3] |

| FUSE-binding protein 1 | FUBP1 | >2 | Transcriptional regulation | [2][3] |

| TRK-fused gene | TFG | >2 | Vesicular trafficking | [2][3] |

| Bcl-2 associated transcription factor | BCLAF1 | >2 | Apoptosis, transcription | [2][3] |

| Vimentin | VIM | >1.2 | Intermediate filament, cytoskeletal structure | [4] |

| C3G (Rap guanine nucleotide exchange factor 1) | RAPGEF1 | >1.2 | Guanine nucleotide exchange factor for Rap1 | [4][5] |

| Tensin | TNS1 | >1.2 | Focal adhesion protein | [4] |

| Matrin-3 | MATR3 | >1.2 | Nuclear matrix protein, RNA binding | [4] |

| Nucleophosmin | NPM1 | >1.2 | Ribosome biogenesis, chromatin remodeling | [4] |

| Glycogen synthase kinase-3 beta | GSK3B | >1.2 | Kinase involved in multiple signaling pathways | [4] |

| Calpain 2 | CAPN2 | N/A | Cysteine protease | [6] |

| Eps15 | EPS15 | N/A | Endocytosis | [6] |

| Trim28 | TRIM28 | N/A | Transcriptional corepressor | [6] |

| Focal Adhesion Kinase | FAK | N/A | Cell adhesion, migration | [7][8] |

| Paxillin | PXN | N/A | Focal adhesion protein | [7][8] |

| p130Cas | BCAR1 | N/A | Adapter protein in focal adhesions | [8] |

Key Signaling Pathways Involving c-Src and its Substrates

c-Src is a central node in several critical signaling pathways. Its activation leads to the phosphorylation of numerous substrates that propagate downstream signals.

Focal Adhesion Signaling

c-Src plays a crucial role in focal adhesion dynamics, which are essential for cell migration and invasion.[7][8] Upon integrin-mediated adhesion to the extracellular matrix, c-Src is recruited to focal adhesions where it phosphorylates key components like Focal Adhesion Kinase (FAK), paxillin, and p130Cas.[7][8][9] The phosphorylation of these substrates creates docking sites for other signaling molecules, leading to the activation of downstream pathways that regulate cytoskeletal reorganization and cell motility.[8]

PDGF Receptor Signaling

c-Src is a critical mediator of signaling downstream of the Platelet-Derived Growth Factor (PDGF) receptor, a receptor tyrosine kinase.[6][10] Upon PDGF binding, the PDGF receptor dimerizes and autophosphorylates, creating docking sites for SH2 domain-containing proteins, including c-Src.[11] Activated c-Src then phosphorylates a variety of substrates, contributing to the mitogenic and motogenic responses induced by PDGF.[6][10]

c-Src, Crk, and Rap1 Signaling

c-Src can also signal through a pathway involving the adapter protein Crk and the small GTPase Rap1.[5][12] In this cascade, c-Src phosphorylates adapter proteins like p130Cas, which then recruit Crk.[12] Crk, in turn, can activate C3G, a guanine nucleotide exchange factor for Rap1.[4][12] The activation of Rap1 can lead to various cellular outcomes, including the modulation of cell adhesion and proliferation.[5]

Experimental Protocols for c-Src Substrate Identification and Validation

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Substrate Identification

SILAC is a powerful metabolic labeling strategy for the quantitative analysis of protein phosphorylation.[3][4]

Methodology:

-

Cell Culture and Labeling: Culture two populations of cells (e.g., HEK293T) for at least five generations in DMEM lacking arginine and lysine, supplemented with either "light" (normal) or "heavy" (¹³C₆ or ¹³C₆¹⁵N₄) isotopes of these amino acids.[4][13]

-

Transfection: Transfect the "heavy" labeled cells with a constitutively active mutant of c-Src (e.g., Y527F) and the "light" labeled cells with a kinase-dead mutant (e.g., K298M) or an empty vector as a control.[3][4]

-

Cell Lysis and Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors. Combine the "light" and "heavy" cell lysates in a 1:1 ratio based on total protein concentration.[4]

-

Immunoprecipitation of Phosphotyrosine-Containing Proteins: Incubate the combined lysate with an anti-phosphotyrosine antibody (e.g., 4G10) conjugated to agarose beads to enrich for tyrosine-phosphorylated proteins.[2][4]

-

Mass Spectrometry and Data Analysis: Elute the bound proteins, resolve them by SDS-PAGE, and perform in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Identify and quantify the relative abundance of "heavy" versus "light" peptides to determine the fold increase in phosphorylation of c-Src substrates.[13]

In Vitro Kinase Assay for Substrate Validation

This assay directly assesses the ability of c-Src to phosphorylate a putative substrate.[1][2]

Methodology:

-

Protein Expression and Purification: Express the putative substrate protein, often as a GST-fusion protein, and purify it from E. coli or an in vitro translation system.[3]

-

Kinase Reaction: Incubate the purified substrate with recombinant active c-Src kinase in a kinase buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂) supplemented with ATP (including [γ-³²P]ATP for radioactive detection or "cold" ATP for detection by immunoblotting).[3]

-

Detection of Phosphorylation:

Co-Immunoprecipitation and Immunoblotting for In Vivo Validation

This method confirms the interaction and phosphorylation of a substrate by c-Src within a cellular context.[2][4]

Methodology:

-

Co-transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for the Flag-tagged putative substrate and wild-type c-Src.[3]

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Immunoprecipitate the tagged substrate from the cell lysate using an anti-Flag antibody.[3]

-

Immunoblotting: Resolve the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and immunoblot with an anti-phosphotyrosine antibody to detect phosphorylation of the substrate. The membrane can then be stripped and reprobed with an anti-Flag antibody to confirm equal loading of the immunoprecipitated protein.[2]

Conclusion

The identification and validation of c-Src's natural substrates are crucial for understanding its role in both normal physiology and disease. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate c-Src signaling pathways and to identify novel therapeutic targets. The continued application of advanced proteomic techniques will undoubtedly further expand our knowledge of the c-Src substrate landscape, providing deeper insights into the complex regulatory networks governed by this key proto-oncogene.

References

- 1. promega.com [promega.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Src signaling induced by the adapters Sin and Cas is mediated by Rap1 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of c-Src tyrosine kinase substrates in platelet-derived growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 8. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Activation of Src Kinase in Platelet-Derived Growth Factor-B-Dependent Tubular Regeneration after Acute Ischemic Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. c-Src Signaling Induced by the Adapters Sin and Cas Is Mediated by Rap1 GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Src Homology 2 (SH2) Domain Binding Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Src Homology 2 (SH2) domains, their peptide binding partners, and the critical role they play in cellular signaling. It is intended to serve as a technical resource, detailing the molecular basis of SH2 domain interactions, quantitative binding data, key experimental methodologies, and their relevance in therapeutic development.

Introduction to SH2 Domains

Src Homology 2 (SH2) domains are highly conserved, modular protein-protein interaction domains of approximately 100 amino acids.[1][2][3] First identified in the Src oncoprotein, they are now known to be present in over 110 human proteins, including kinases, phosphatases, transcription factors, and adaptor proteins.[1][4][5] The fundamental function of an SH2 domain is to recognize and bind to specific peptide sequences containing a phosphorylated tyrosine (pY) residue.[1][3] This interaction is a cornerstone of intracellular signal transduction, acting as a molecular switch that translates the enzymatic activity of protein tyrosine kinases (PTKs) into downstream cellular responses such as growth, differentiation, and metabolism.[6][7][8] Dysregulation of signaling pathways mediated by SH2 domains is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a critical target class for drug discovery.[5][6]

Structure, Function, and Binding Specificity

Canonical Structure and Phosphotyrosine Recognition

The three-dimensional structure of an SH2 domain is highly conserved, typically consisting of a central anti-parallel β-sheet flanked by two α-helices.[1] This fold creates two critical binding pockets:

-

The pY Pocket: A deep, positively charged pocket that specifically accommodates the phosphotyrosine residue. A universally conserved arginine residue within this pocket forms a crucial bidentate hydrogen bond with the phosphate group, anchoring the peptide to the domain.[1][9]

-

The Specificity Pocket: A more variable and largely hydrophobic pocket that recognizes the side chains of amino acid residues located C-terminal to the pY.[2][9]

The binding of a pY-containing peptide to an SH2 domain generally occurs in a "two-pronged plug" fashion, where the pY residue and a C-terminal residue (often at the pY+3 position) insert into their respective pockets on the SH2 domain surface.[9]

Determinants of Binding Specificity

While all SH2 domains bind pY, they exhibit distinct preferences for the surrounding amino acid sequence, which dictates the specificity of signaling pathways. This specificity is primarily determined by the shape, size, and chemical nature of the variable binding pocket that accommodates the residues C-terminal to the phosphotyrosine.[2][10] For example, the SH2 domain of the kinase Src preferentially recognizes the motif pY-E-E-I, whereas the adaptor protein Grb2 favors peptides with the sequence pY-V-N-V.[10] This sequence-specific recognition ensures that upon receptor tyrosine kinase activation, the correct downstream signaling proteins are recruited to orchestrate the appropriate cellular response.

Key Signaling Pathways Involving SH2 Domains

SH2 domains are integral components of numerous signaling cascades. Below are two well-characterized examples illustrating their function.

The EGFR -> Grb2 -> Ras -> MAPK Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates its cytoplasmic tail on multiple tyrosine residues. These pY sites serve as docking stations for SH2-containing proteins. The adaptor protein Growth factor receptor-bound protein 2 (Grb2) uses its SH2 domain to bind directly to phosphorylated Y1068 and Y1086 on the EGFR.[8][11] Grb2 is constitutively complexed with the guanine nucleotide exchange factor Son of Sevenless (SOS).[12] The recruitment of the Grb2-SOS complex to the plasma membrane brings SOS into proximity with the small GTPase Ras, allowing SOS to catalyze the exchange of GDP for GTP, thereby activating Ras and initiating the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, which promotes cell proliferation.[13][14]

The JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling from cytokine receptors. Upon cytokine binding, the associated JAKs are brought into proximity, become activated, and phosphorylate each other (trans-phosphorylation).[6] The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for the SH2 domains of STAT proteins.[6][15][16] Once recruited to the receptor, STATs are themselves phosphorylated by JAKs on a conserved C-terminal tyrosine.[17] This phosphorylation event causes the STATs to dissociate from the receptor and form homo- or heterodimers via reciprocal SH2 domain-pY interactions.[15] These STAT dimers then translocate to the nucleus to act as transcription factors, regulating genes involved in immunity, inflammation, and cell survival.[6]

Quantitative Analysis of SH2 Domain-Peptide Interactions

The affinity of an SH2 domain for its cognate phosphopeptide is typically in the nanomolar to low micromolar range. This affinity is quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The following table summarizes experimentally determined Kd values for several well-studied SH2 domain-peptide pairs.

| SH2 Domain | Peptide Sequence/Origin | Dissociation Constant (Kd) | Reference(s) |

| Src | EPQpYEEIPIA | 4 nM | [1][6] |

| PDGF-R (pY751) | ~400 nM | [1] | |

| Shc (pYQGLS) | 350 nM | [7] | |

| STAT3 | GpYLPQTV (gp130-derived) | 20.0 - 50.0 nM | [2] |

| PpYLKTK (STAT3 pY705) | 0.9 - 1.6 µM | [2] | |

| Grb2 | PSpYVNVQN (Shc-derived) | 15.8 nM (converted from -10.6 kcal/mol) | [18] |

| EGFR (pY1068) | ~50 - 200 nM | [8] | |

| EGFR (pY1086) | ~200 - 800 nM | [8] | |

| PI3K (p85α N-SH2) | pYMDMSK (PDGF-R derived) | 165 nM (converted from -8.2 kcal/mol) | [18] |

| pYVPML (PDGF-R pY751) | ~100 - 500 nM | [11][13] | |

| Crk | p130Cas (pY362) | 350 nM | [19] |

Note: Kd values can vary depending on the experimental technique and conditions. Values converted from kcal/mol assume T=298K.

Experimental Protocols for Studying SH2-Peptide Interactions